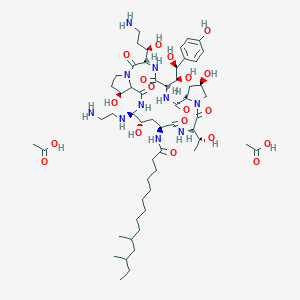

Cancidas

Description

Properties

Key on ui mechanism of action |

Caspofungin inhibits the synthesis of beta-(1,3)-D-glucan, an essential component of the cell wall of Aspergillus species and Candida species. beta-(1,3)-D-glucan is not present in mammalian cells. The primary target is beta-(1,3)-glucan synthase. Caspofungin inhibits the synthesis of beta(1,3)-d-glucan, an integral component of the fungal cell wall that is not present in mammalian cells. Caspofungin acetate ... /belongs to a class of drugs/ referred to as echinocandins, which inhibit the formation of beta(1,3)-D-glucans in the fungal cell wall. Resistance is conferred by mutations in the FKS1 gene, which codes for a large subunit of (1,3)beta-glucan synthase. /Caspofungin acetate/ Caspofungin acetate, the active ingredient of cancidas, inhibits the synthesis of alpha(1,3)-D-glucan, an essential component of the cell wall of susceptible Aspergillus species and Candida species. (1,3)-D-glucan is not present in mammalian cells. Caspofungin has shown activity against Candida species and in regions of active cell growth of the hyphae of Aspergillus fumigatus. /Caspofungin acetate/ |

|---|---|

CAS No. |

179463-17-3 |

Molecular Formula |

C56H96N10O19 |

Molecular Weight |

1213.4 g/mol |

IUPAC Name |

acetic acid;(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-;;/m0../s1 |

InChI Key |

OGUJBRYAAJYXQP-IJFZAWIJSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

Appearance |

White to Off-White Solid |

melting_point |

>197°C |

Other CAS No. |

179463-17-3 |

physical_description |

Solid |

Pictograms |

Corrosive; Health Hazard; Environmental Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

162808-62-0 |

solubility |

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) 3.67e-01 g/L |

Synonyms |

1-[(4R,5S)-5-[(2-Aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithine]-5-(threo-3-hydroxy-L-ornithine)pneumocandin B0 Diacetate; Caspofungin Diacetate; Cancidas; caspofungin; caspofungin acetate; Caspofungin MSD; L 743,872; L 743872; L-743,872; L-743872; L743,872; L743872; MK 0991; MK-0991; MK0991 |

Origin of Product |

United States |

Foundational & Exploratory

Cancidas® (Caspofungin): An In-Depth Technical Guide on its Spectrum of Activity Against Emerging Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancidas® (caspofungin acetate), the first approved agent of the echinocandin class of antifungal drugs, represents a significant advancement in the management of invasive fungal infections. Its unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall, provides a distinct advantage, particularly against fungal species that have developed resistance to other antifungal classes.[1] While the efficacy of caspofungin against common pathogens such as Candida albicans and Aspergillus fumigatus is well-established, its activity against emerging and less common fungal pathogens is of increasing interest to the scientific community. This technical guide provides a comprehensive overview of the in vitro spectrum of activity of caspofungin against a range of emerging fungal pathogens, details the experimental protocols for susceptibility testing, and illustrates key cellular pathways and experimental workflows.

Mechanism of Action

Caspofungin exerts its fungicidal (against most Candida species) and fungistatic (against Aspergillus species) activity by targeting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, ensuring a high degree of selective toxicity.[3] Inhibition of this enzyme leads to a loss of cell wall integrity, osmotic instability, and ultimately cell death in susceptible fungi.[4]

Spectrum of Activity Against Emerging Fungal Pathogens

The in vitro activity of caspofungin against a variety of emerging fungal pathogens is summarized below. It is important to note that in vitro susceptibility does not always correlate with clinical outcome, and these data should be considered in the context of the specific clinical scenario.

Emerging Yeast Pathogens

The landscape of invasive yeast infections is evolving, with an increasing prevalence of non-albicans Candida species and other opportunistic yeasts.

Table 1: In Vitro Activity of Caspofungin Against Emerging Yeast Pathogens

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida auris | 23 | 0.5 - 2 | - | - | [5] |

| Candida glabrata | 50 | - | 2 | >128 | [6] |

| Candida guilliermondii | - | >8 | - | - | [7] |

| Candida krusei | - | 0.12 - 0.5 | - | - | [8] |

| Rhodotorula spp. | 64 | >8 | >8 | - | [9] |

| Saprochaete capitata | 2 | 8 | - | - | [7][10] |

| Trichosporon spp. | 133 | >8 | - | - | [9] |

MIC values can vary based on testing methodology and geographic location.

Emerging Mold Pathogens

Invasive mold infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The activity of caspofungin against these pathogens is often evaluated using the Minimum Effective Concentration (MEC), which represents the lowest drug concentration that leads to the formation of abnormal, stunted hyphal growth.

Table 2: In Vitro Activity of Caspofungin Against Emerging Mold Pathogens

| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | MIC/MEC₅₀ (µg/mL) | MIC/MEC₉₀ (µg/mL) | Reference(s) |

| Scedosporium apiospermum | - | 1.5 (GM) | - | - | [11][12] |

| Scedosporium boydii | - | 2.3 (GM) | - | - | [11][12] |

| Lomentospora prolificans | - | 10.4 (GM) | - | - | [11] |

| Fusarium spp. | - | 0.125 - 8 | 7.23 (GM) | >8 | [1][13] |

| Zygomycetes | - | Inactive | - | - | [1][14] |

| Alternaria spp. | 1 | 32 (MIC) / 0.015 (MEC) | - | - | [3] |

| Curvularia spp. | 1 | - | - | - | [3] |

| Dematiaceous Molds (Exophiala) | - | - | - | - | [15] |

GM: Geometric Mean. For molds, MEC is often the more relevant measure of in vitro activity for echinocandins.

Experimental Protocols

Broth Microdilution for Yeasts (CLSI M27-A3/S4)

The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a standardized method for broth dilution antifungal susceptibility testing of yeasts.

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: Caspofungin is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of caspofungin that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.

Broth Microdilution for Filamentous Fungi (CLSI M38-A2)

The CLSI M38 document outlines the methodology for susceptibility testing of filamentous fungi.

-

Inoculum Preparation: A suspension of conidia or sporangiospores is prepared from a mature culture and adjusted to a specific concentration using a spectrophotometer or hemocytometer. The final inoculum concentration in the test wells should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[4]

-

Drug Dilution: Similar to the yeast protocol, caspofungin is serially diluted in 96-well microtiter plates with RPMI 1640 medium.

-

Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 48-72 hours.[13]

-

Endpoint Determination (MIC and MEC):

-

MIC: The lowest drug concentration showing complete or prominent reduction in turbidity compared to the drug-free control.[13]

-

MEC (Minimum Effective Concentration): The lowest drug concentration at which short, stubby, and highly branched hyphae are observed microscopically.[13][16] This is often the more relevant endpoint for echinocandins against molds.[13]

-

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing.

Signaling Pathway for Caspofungin Resistance via FKS Mutation

Caption: FKS1 mutation-mediated caspofungin resistance pathway.

Signaling Pathway of the Caspofungin Paradoxical Effect

Caption: Signaling pathways in caspofungin's paradoxical effect.

Conclusion

This compound® (caspofungin) demonstrates a variable spectrum of activity against emerging fungal pathogens. While it exhibits potent in vitro activity against many emerging Candida species, its efficacy against certain molds and yeasts, such as Fusarium spp., Zygomycetes, and Trichosporon spp., is limited. The development of resistance, primarily through mutations in the FKS genes, remains a concern. Furthermore, the paradoxical effect observed at higher concentrations in some species highlights the complexity of its interaction with fungal cells. A thorough understanding of its in vitro activity, coupled with standardized susceptibility testing, is crucial for guiding appropriate clinical use and for the development of novel antifungal strategies. Further research is warranted to elucidate the clinical relevance of these in vitro findings and to explore potential synergistic combinations to overcome intrinsic and acquired resistance in these challenging fungal infections.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scite.ai [scite.ai]

- 3. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro and in vivo interaction of caspofungin with isavuconazole against Candida auris planktonic cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Activities of Available and Investigational Antifungal Agents against Rhodotorula Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Management of Invasive Infections due to a Rare Arthroconidial Yeast, Saprochaete capitata, in Two Patients with Acute Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Activities of Available and Investigational Antifungal Agents against Rhodotorula Species | Semantic Scholar [semanticscholar.org]

- 13. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of antifungals against Zygomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspofungin Etest Endpoint for Aspergillus Isolates Shows Poor Agreement with the Reference Minimum Effective Concentration - PMC [pmc.ncbi.nlm.nih.gov]

Caspofungin's Impact on Fungal Cell Wall Integrity and Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant therapeutic advance in the management of invasive fungal infections.[1] Its efficacy stems from a highly specific mechanism of action: the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a critical component of the fungal cell wall.[1][2][3][4] This targeted disruption of cell wall biosynthesis leads to a loss of structural integrity, profound morphological changes, and ultimately, fungal cell death.[4][5][6] This technical guide provides an in-depth exploration of caspofungin's effects on the fungal cell wall, detailing its mechanism of action, the resultant morphological and ultrastructural alterations, and the cellular stress response pathways that are activated. The guide also includes a compilation of quantitative data, detailed experimental protocols for assessing cell wall integrity, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Caspofungin's primary molecular target is the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[2][4][7] This enzyme is not present in mammalian cells, which accounts for caspofungin's favorable safety profile.[1][3] Caspofungin acts as a non-competitive inhibitor of this enzyme complex, specifically targeting the Fks1p subunit.[2][4] By binding to this subunit, caspofungin disrupts the polymerization of glucose into β-(1,3)-D-glucan chains.[4]

The inhibition of β-(1,3)-D-glucan synthesis has a dual effect on the fungus:

-

Fungistatic Effect: The blockade of cell wall synthesis halts fungal growth and proliferation.[8]

-

Fungicidal Effect: The depletion of β-(1,3)-D-glucan compromises the structural integrity of the cell wall, rendering the cell unable to withstand osmotic pressure, which ultimately leads to cell lysis and death.[3][4][8][9]

This fungicidal activity is particularly pronounced against Candida species, while its effect on Aspergillus species is often described as fungistatic.[3][4]

Impact on Fungal Cell Wall Integrity and Composition

The fungal cell wall is a dynamic structure primarily composed of β-glucans, chitin (B13524), and mannoproteins. The inhibition of β-(1,3)-D-glucan synthesis by caspofungin triggers a significant remodeling of the cell wall. The most prominent changes include:

-

Decreased β-(1,3)-Glucan Content: As a direct consequence of enzyme inhibition, the levels of β-(1,3)-D-glucan in the cell wall are significantly reduced.[10][11]

-

Compensatory Increase in Chitin Content: To counteract the weakening of the cell wall, fungi activate stress response pathways that lead to a compensatory increase in the synthesis and deposition of chitin, another key structural polysaccharide.[10][12] This is a crucial survival mechanism for the fungal cell.

The following diagram illustrates the core mechanism of caspofungin action and the immediate impact on the primary components of the fungal cell wall.

Caption: Caspofungin inhibits β-(1,3)-D-glucan synthase, leading to cell wall stress.

Morphological and Ultrastructural Alterations

The profound changes in cell wall composition induced by caspofungin manifest as significant morphological and ultrastructural alterations, which can be observed using various microscopy techniques.

Yeast (e.g., Candida albicans)

-

Cellular Enlargement: Treated cells often appear swollen and enlarged.[6][13]

-

Aberrant Morphologies: Formation of clumps of cells and abnormal septa.[10]

-

Cell Lysis: Visible disruption of the cell envelope and leakage of cellular contents.[6]

Filamentous Fungi (e.g., Aspergillus fumigatus)

-

Hyphal Swelling: Actively growing hyphal tips and branching points become swollen and flattened.[7]

-

Hyperbranching: An increased number of branches are formed near the hyphal tips.[14]

-

Cytoplasmic Deterioration: Disorganization of intracellular organelles and membrane detachment.[15]

Fungal Stress Response Pathways

Fungi have evolved intricate signaling pathways to respond to cell wall stress. Caspofungin treatment activates several of these pathways as the cell attempts to repair the damage and survive.

-

Cell Wall Integrity (CWI) Pathway: This is a primary response pathway mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade that upregulates genes involved in cell wall synthesis and remodeling, including chitin synthases.[1][16]

-

Calcineurin Pathway: This pathway is crucial for calcium signaling and is involved in the regulation of chitin synthesis in response to cell wall stress.[1][17][18] Inhibition of the calcineurin pathway can synergize with caspofungin.[19]

-

High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic stress, which can be a consequence of a weakened cell wall.[1][20]

The following diagram depicts the interplay of these key signaling pathways in response to caspofungin-induced cell wall stress.

Caption: Caspofungin-induced cell wall stress activates multiple signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data on caspofungin's activity and its impact on fungal cell wall composition.

Table 1: In Vitro Susceptibility of Various Fungal Species to Caspofungin

| Fungal Species | MIC Range (mg/L) | Reference(s) |

| Candida albicans | ≤ 1 | [2] |

| Candida glabrata | ≤ 1 | [2] |

| Candida tropicalis | ≤ 1 | [2] |

| Candida parapsilosis | ≤ 1 | [2][21] |

| Aspergillus fumigatus | < 0.5 | [2] |

| Aspergillus flavus | < 0.5 | [2] |

| Aspergillus niger | < 0.5 | [2] |

| Aspergillus terreus | < 0.5 | [2] |

Table 2: Changes in Fungal Cell Wall Composition in Response to Caspofungin

| Fungal Species | Caspofungin Concentration | Change in β-1,3-Glucan | Change in Chitin | Reference(s) |

| Candida species (PG cells) | Supra-MIC | 2.7 to 7.8-fold decrease | 4.0 to 6.6-fold increase | [10] |

| Saccharomyces cerevisiae | 0.5x MIC | 9% decrease | - | [11] |

| Saccharomyces cerevisiae | 4x MIC | 17% decrease | - | [11] |

| Candida albicans | 0.5x MIC | 6% decrease | - | [11] |

| Candida albicans | 4x MIC | 40% decrease | - | [11] |

The Paradoxical Effect

A phenomenon known as the "paradoxical effect" or "Eagle effect" has been observed with caspofungin, where some fungal isolates exhibit renewed growth at concentrations above their minimum inhibitory concentration (MIC).[17][22][23] This is considered a form of drug tolerance rather than resistance and is often linked to the hyperactivation of stress response pathways, particularly the calcineurin and Hsp90 pathways, leading to excessive chitin synthesis.[17][19][24]

Mechanisms of Resistance

While resistance to caspofungin is still relatively uncommon, it can emerge through specific genetic mutations.[21] The primary mechanism of acquired resistance involves point mutations in the "hot spot" regions of the FKS1 and FKS2 genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase.[12][24][25] These mutations reduce the binding affinity of caspofungin to its target enzyme, resulting in elevated MICs.[24]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of caspofungin's impact on fungal cells.

8.1. Minimum Inhibitory Concentration (MIC) Determination

Principle: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Caspofungin Dilutions: Prepare a stock solution of caspofungin and perform serial dilutions in RPMI 1640 medium to achieve a range of concentrations.

-

Inoculum Preparation: Grow the fungal isolate in a suitable liquid medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]

-

Plate Inoculation: Add 100 µL of the fungal inoculum to each well of a microtiter plate already containing 100 µL of the respective caspofungin dilutions. Include a drug-free growth control well.[1]

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[1]

-

MIC Determination: The MIC is defined as the lowest concentration of caspofungin that causes a significant decrease in turbidity compared to the drug-free growth control.[1]

8.2. Calcofluor White Staining for Chitin Visualization

Principle: Calcofluor White is a fluorescent dye that binds specifically to chitin.[26] Altered fluorescence patterns, such as increased or aberrant staining, can indicate a compensatory chitin synthesis response to cell wall stress.[26]

Methodology:

-

Cell Culture and Treatment: Grow fungal cells in an appropriate liquid medium to the mid-logarithmic phase. Introduce caspofungin at the desired concentration and incubate for a specified period (e.g., 4-6 hours). Include an untreated control.[26]

-

Cell Staining: Harvest a small aliquot of the treated and untreated cells. Wash the cells once with Phosphate Buffered Saline (PBS). Resuspend the cell pellet in a solution of 10 µg/mL Calcofluor White in PBS. Incubate in the dark at room temperature for 10-15 minutes.[26]

-

Microscopy: Wash the cells twice with PBS to remove excess stain. Mount a drop of the cell suspension on a microscope slide and observe using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm).[26]

8.3. Sorbitol Protection Assay

Principle: This growth-based assay determines if the inhibitory effects of a compound can be mitigated by osmotic support. If an inhibitor's primary effect is on the cell wall, the presence of an osmotic stabilizer like sorbitol can prevent cell lysis and rescue growth.

Methodology:

-

Media Preparation: Prepare solid or liquid growth medium with and without an osmotic stabilizer (e.g., 1 M sorbitol).

-

Inoculation: Prepare serial dilutions of the fungal cell suspension. Spot or spread the dilutions onto the surface of the agar (B569324) plates or inoculate into the liquid media.

-

Inhibitor Application: Incorporate caspofungin at various concentrations into both the standard and the sorbitol-containing media.

-

Incubation: Incubate the plates/cultures at the optimal growth temperature for the fungus.

-

Analysis: Compare the growth of the fungus in the presence of caspofungin on media with and without sorbitol. Improved growth on the sorbitol-containing medium indicates that the primary target of the inhibitor is the cell wall.

The following diagram outlines a general experimental workflow for assessing the impact of a cell wall inhibitor.

Caption: A typical experimental workflow for studying the effects of a cell wall inhibitor.

Conclusion

Caspofungin's targeted inhibition of β-(1,3)-D-glucan synthase profoundly disrupts fungal cell wall integrity, leading to significant morphological changes and cell death. The fungal response to this stress involves a complex interplay of signaling pathways aimed at cell wall remodeling and survival. Understanding these intricate interactions at a molecular and cellular level is paramount for optimizing the clinical use of caspofungin, overcoming potential resistance, and guiding the development of novel antifungal therapies that target this essential fungal structure. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of antifungal drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]

- 5. Caspofungin Kills Candida albicans by Causing both Cellular Apoptosis and Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antifungal Echinocandin Caspofungin Acetate Kills Growing Cells of Aspergillus fumigatus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspofungin - Doctor Fungus [drfungus.org]

- 8. youtube.com [youtube.com]

- 9. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Nanoscale Effects of Caspofungin against Two Yeast Species, Saccharomyces cerevisiae and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Caspofungin Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caspofungin Affects Growth of Paracoccidioides brasiliensis in Both Morphological Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]

- 17. Recent Insights into the Paradoxical Effect of Echinocandins [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exposure to caspofungin activates Cap and Hog pathways in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Caspofungin - Wikipedia [en.wikipedia.org]

- 22. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. benchchem.com [benchchem.com]

- 25. journals.asm.org [journals.asm.org]

- 26. benchchem.com [benchchem.com]

Decoding Caspofungin's Antifungal Activity: A Technical Guide to Fungicidal vs. Fungistatic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dual nature of caspofungin's antifungal activity, differentiating between its fungicidal and fungistatic effects. Caspofungin, a member of the echinocandin class, disrupts the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component not found in mammalian cells.[1][2] This targeted mechanism of action results in a spectrum of activity that is largely dependent on the fungal species . This guide provides a comprehensive overview of the experimental protocols used to delineate these activities, quantitative data on its efficacy, and a visualization of the key signaling pathways involved in the fungal response to this potent antifungal agent.

Data Presentation: Quantitative Efficacy of Caspofungin

The in vitro activity of caspofungin is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity. For Aspergillus species, a Minimum Effective Concentration (MEC) is often determined, representing the lowest drug concentration at which abnormal hyphal growth is observed.

Table 1: In Vitro Activity of Caspofungin against Candida Species

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | Fungicidal Activity |

| C. albicans | 0.5[3] | 1.0[3] | 0.125 - >8.0 | Yes[1] |

| C. glabrata | 0.25 - 1.0 | 0.5 - 2.0 | 1.0 - >8.0 | Yes |

| C. parapsilosis | 0.25 - 2.0 | 1.0 - 4.0 | 1.0 - >8.0 | Variable |

| C. tropicalis | 0.25 - 1.0 | 0.5 - 2.0 | 0.5 - >8.0 | Yes |

| C. krusei | 0.25 - 1.0 | 0.5 - 2.0 | 0.5 - >8.0 | Yes |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vitro Activity of Caspofungin against Aspergillus Species

| Aspergillus Species | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MFC Range (µg/mL) | Fungistatic Activity |

| A. fumigatus | 0.015 - 0.03 | 0.03 - 0.06 | >64 | Yes[1] |

| A. flavus | 0.007 - 0.03 | 0.015 - 0.06 | >64 | Yes |

| A. niger | 0.007 - 0.03 | 0.015 - 0.06 | >64 | Yes |

| A. terreus | 0.015 - 0.03 | 0.03 - 0.5 | >64 | Yes |

Data compiled from multiple sources. MEC₅₀ and MEC₉₀ represent the concentrations at which 50% and 90% of isolates show morphological changes, respectively. The high MFC values indicate a lack of fungicidal activity at clinically achievable concentrations.

Experimental Protocols: Differentiating Fungicidal and Fungistatic Activity

Accurate determination of caspofungin's activity relies on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi provide the foundation for these methodologies.

Broth Microdilution for MIC and MFC Determination (Adapted from CLSI M27-A3/M38-A2)

This method determines the lowest concentration of caspofungin that inhibits fungal growth (MIC) and the lowest concentration that kills the fungus (MFC).

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Caspofungin powder

-

Fungal isolates

-

Spectrophotometer or plate reader

-

Sterile saline or water

-

Sabouraud Dextrose Agar (B569324) (SDA) plates

Procedure:

-

Inoculum Preparation:

-

For yeasts (Candida spp.), select 3-5 colonies from a 24-hour culture on SDA and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

For molds (Aspergillus spp.), harvest conidia from a 5-7 day old culture on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

-

-

Drug Dilution:

-

Prepare a stock solution of caspofungin in a suitable solvent (e.g., water or DMSO).

-

Perform serial twofold dilutions of caspofungin in RPMI-1640 in the microtiter plate to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well containing the drug dilutions and a growth control well (no drug) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is read as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (for yeasts) or the lowest concentration showing morphologically abnormal, small, rounded hyphae (MEC for molds) compared to the growth control.

-

-

MFC Determination:

-

From each well showing no visible growth (at and above the MIC), subculture a 10-20 µL aliquot onto an SDA plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of caspofungin that results in no growth or a colony count reduction of ≥99.9% compared to the initial inoculum count.

-

Time-Kill Curve Assay

This assay provides a dynamic assessment of caspofungin's activity over time.

Materials:

-

Sterile culture tubes or flasks

-

RPMI-1640 medium

-

Caspofungin

-

Fungal inoculum prepared as described for the MIC assay

-

SDA plates

Procedure:

-

Assay Setup:

-

Prepare tubes containing RPMI-1640 with various concentrations of caspofungin (typically multiples of the MIC, e.g., 1x, 4x, 16x MIC) and a growth control tube without the drug.

-

Inoculate each tube with the fungal suspension to a starting density of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate the tubes at 35°C with agitation.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

-

-

Colony Counting:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate a known volume of the appropriate dilutions onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each caspofungin concentration.

-

A fungicidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by a <3-log₁₀ reduction or prevention of further growth.

-

Visualization of Fungal Response Pathways

Fungal cells have evolved intricate signaling pathways to respond to cell wall stress induced by agents like caspofungin. Understanding these pathways is crucial for comprehending the nuances of caspofungin's activity and potential resistance mechanisms.

Experimental Workflow for Determining Fungicidal vs. Fungistatic Activity

The following diagram illustrates the logical workflow for classifying the antifungal activity of caspofungin based on the results of MIC, MFC, and time-kill assays.

Caption: Workflow for classifying antifungal activity.

Caspofungin-Induced Cell Wall Integrity (CWI) Pathway

Upon caspofungin-induced damage to the cell wall, the Cell Wall Integrity (CWI) pathway is activated as a compensatory stress response. This pathway is crucial for cell wall remodeling and survival.

Caption: Caspofungin-induced Cell Wall Integrity pathway.

Caspofungin and the Calcineurin Signaling Pathway

The calcineurin pathway is another critical stress response pathway activated by caspofungin, particularly in the context of the "paradoxical effect" where some fungi exhibit regrowth at higher drug concentrations.

References

- 1. Calcium-Mediated Induction of Paradoxical Growth following Caspofungin Treatment Is Associated with Calcineurin Activation and Phosphorylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, targeting a fundamental component of the fungal cell wall absent in mammalian cells, provides a highly selective therapeutic window. This technical guide delves into the core cellular and molecular consequences of caspofungin exposure in pathogenic fungi. We will explore its primary inhibitory action and dissect the subsequent cascade of secondary cellular responses, offering a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, provides detailed experimental protocols for assessing caspofungin's effects, and visualizes the intricate signaling pathways activated in response to this potent antifungal agent.

Primary Cellular Effect: Inhibition of β-(1,3)-D-Glucan Synthase

The principal and most direct effect of caspofungin is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is an integral component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity and osmotic stability. By disrupting this process, caspofungin compromises the cell wall, leading to fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3] The inhibition of β-(1,3)-D-glucan synthase is highly specific to fungi, as this enzyme is absent in mammalian cells.

Quantitative Analysis of Caspofungin's Primary Effect

The efficacy of caspofungin can be quantified through various in vitro assays. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest drug concentration that prevents visible fungal growth. The 50% inhibitory concentration (IC50) for β-(1,3)-D-glucan synthase activity provides a direct measure of the drug's potency against its molecular target.

| Fungal Species | Caspofungin MIC Range (μg/mL) | Reference |

| Candida albicans | 0.015 - 4.0 | [4] |

| Candida glabrata | 0.03 - 2.0 | |

| Candida parapsilosis | 0.25 - 8.0 | |

| Candida tropicalis | 0.03 - 4.0 | |

| Candida krusei | 0.125 - 4.0 | |

| Aspergillus fumigatus | 0.016 - >16 | [4][5] |

| Aspergillus flavus | 0.06 - 2.0 | |

| Aspergillus niger | 0.06 - 2.0 | |

| Aspergillus terreus | 0.03 - 1.0 |

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Caspofungin against Common Fungal Pathogens.

| Fungal Species | Caspofungin IC50 for β-(1,3)-D-Glucan Synthase (ng/mL) | Reference |

| Rhizopus oryzae | ~12,000 | [6] |

Table 2: 50% Inhibitory Concentration (IC50) of Caspofungin against β-(1,3)-D-Glucan Synthase.

Secondary Cellular Effects: A Cascade of Stress Responses

The inhibition of β-(1,3)-D-glucan synthesis triggers a cascade of secondary cellular effects as the fungus attempts to compensate for the damaged cell wall. These responses are critical for fungal survival and can influence the overall efficacy of caspofungin treatment.

Compensatory Chitin (B13524) Synthesis

A primary and highly conserved response to caspofungin-induced cell wall stress is the upregulation of chitin synthesis.[7][8] Chitin, another essential polysaccharide in the fungal cell wall, provides structural support and its increased production helps to counteract the weakening of the cell wall caused by the depletion of β-(1,3)-D-glucan. This compensatory mechanism is a key factor in fungal tolerance to caspofungin.

Activation of Signaling Pathways

The fungal cell orchestrates its response to cell wall damage through a complex network of signaling pathways. Caspofungin exposure leads to the activation of several key pathways that regulate cell wall remodeling, stress adaptation, and survival.

-

Cell Wall Integrity (CWI) Pathway: This pathway, primarily mediated by the Protein Kinase C (PKC) family, is a central regulator of cell wall homeostasis.[9] Upon sensing cell wall stress, the CWI pathway activates a MAP kinase cascade, leading to the expression of genes involved in cell wall synthesis and repair.[9]

-

Calcineurin-Crz1 Pathway: The calcium-activated phosphatase calcineurin plays a crucial role in the response to caspofungin.[10] Activation of this pathway leads to the dephosphorylation and nuclear translocation of the transcription factor Crz1, which in turn regulates the expression of genes involved in cell wall synthesis, including chitin synthases.[10]

-

Hsp90 Pathway: The molecular chaperone Hsp90 is essential for the stability and function of key signaling proteins, including components of the CWI and calcineurin pathways.[11] Hsp90 plays a critical role in mediating the paradoxical effect of caspofungin.

The Paradoxical Effect

A fascinating and clinically relevant secondary effect of caspofungin is the "paradoxical effect," where some fungal strains exhibit renewed growth at high caspofungin concentrations, above their MIC.[12] This phenomenon is not a result of acquired resistance mutations but is rather a complex adaptive response. The paradoxical effect is often linked to the hyperactivation of the aforementioned stress response pathways, particularly the calcineurin and Hsp90 pathways, leading to a robust compensatory increase in chitin synthesis that can overcome the inhibitory effects of the drug.[1][12]

Alterations in Cell Wall Architecture and Immune Recognition

Caspofungin-induced changes in the cell wall composition have significant implications for the interaction between the fungus and the host immune system. The depletion of β-(1,3)-D-glucan and the compensatory increase in chitin can lead to an "unmasking" of these polysaccharides on the cell surface. This altered surface architecture can affect recognition by host immune cells, such as macrophages, and modulate the ensuing inflammatory response.

Induction of Apoptosis and Necrosis

At fungicidal concentrations, caspofungin can induce programmed cell death (apoptosis) and necrosis in fungal cells. This is a consequence of the severe cell wall damage and the resulting osmotic instability.

Quantitative Data on Secondary Effects

| Fungal Species | Caspofungin Concentration | Fold Change in Chitin Content | Fold Change in β-1,3-Glucan Content | Reference |

| Aspergillus fumigatus | 2 µg/mL | 2.5-fold increase | - | [7] |

| Candida albicans | >MIC | 8.98-fold increase | 81% decrease | [13] |

Table 3: Quantitative Changes in Fungal Cell Wall Composition upon Caspofungin Exposure.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Caspofungin Stock Solution: Dissolve caspofungin powder in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the caspofungin stock solution in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum in RPMI 1640 medium to the desired final concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the caspofungin dilutions. Include a drug-free growth control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of caspofungin that causes a significant inhibition of growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Quantification of Fungal Cell Wall Chitin Content

Principle: This method utilizes a fluorescent dye, Calcofluor White, which binds specifically to chitin. The fluorescence intensity is proportional to the chitin content and can be quantified using flow cytometry.

Methodology:

-

Fungal Culture and Treatment: Grow the fungal cells in a suitable medium with and without caspofungin at a desired concentration and for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation and wash them with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Calcofluor White Staining: Resuspend the fixed cells in a solution containing Calcofluor White and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a UV laser and measure the emission in the blue channel.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence intensity in caspofungin-treated cells compared to untreated cells indicates an increase in chitin content.

Visualization of Cellular Pathways and Workflows

Signaling Pathways in Response to Caspofungin

Experimental Workflow

Conclusion

Caspofungin's targeted inhibition of β-(1,3)-D-glucan synthase initiates a complex interplay of cellular events in pathogenic fungi. While its primary effect directly compromises cell wall integrity, the subsequent secondary responses, including compensatory chitin synthesis and the activation of intricate signaling networks, are crucial determinants of the drug's overall efficacy. A thorough understanding of these primary and secondary effects is paramount for the development of novel antifungal strategies, including combination therapies that could potentially overcome fungal tolerance and the paradoxical effect. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted cellular impact of caspofungin and to design experiments that will further illuminate the vulnerabilities of fungal pathogens.

References

- 1. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Effect of the Echinocandin Caspofungin on Expression of Candida albicans Secretory Aspartyl Proteinases and Phospholipase In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influences of Methodological Variables on Susceptibility Testing of Caspofungin against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Caspofungin Inhibits Rhizopus oryzae 1,3-β-d-Glucan Synthase, Lowers Burden in Brain Measured by Quantitative PCR, and Improves Survival at a Low but Not a High Dose during Murine Disseminated Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated Chitin Content Reduces the Susceptibility of Candida Species to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Determinants of Intrinsic Caspofungin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its targeted inhibition of β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall, provides a fungicidal mechanism of action with a favorable safety profile. However, the emergence of intrinsic and acquired resistance poses a growing clinical challenge. This technical guide provides an in-depth exploration of the core genetic determinants of intrinsic caspofungin resistance in key fungal pathogens. We delve into the molecular mechanisms underpinning this resistance, including mutations in the target enzyme, the role of compensatory signaling pathways, and the upregulation of alternative cell wall components. This guide offers detailed experimental protocols for assessing caspofungin susceptibility and investigating resistance mechanisms, alongside a quantitative summary of resistance-conferring mutations and their impact on drug efficacy. Furthermore, we present visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of antifungal drug development.

Introduction to Caspofungin and Intrinsic Resistance

Caspofungin exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and ultimately, cell death in susceptible fungi.[1] The enzyme complex consists of a catalytic subunit, encoded by the FKS genes (FKS1, FKS2, FKS3), and a regulatory subunit, Rho1 GTPase.[2]

Intrinsic resistance to caspofungin refers to the innate ability of certain fungal species to withstand the effects of the drug without prior exposure. This is in contrast to acquired resistance, which develops in response to antifungal therapy. Several fungal species, such as Cryptococcus neoformans, Fusarium solani, and some species of Trichosporon, exhibit high levels of intrinsic resistance.[3] The genetic basis of this inherent insusceptibility is multifactorial and involves a combination of factors, including alterations in the drug target, the activation of cellular stress response pathways, and modifications to the cell wall composition.

Core Genetic Determinants of Intrinsic Resistance

The primary mechanisms of intrinsic caspofungin resistance are centered around three key areas: modifications of the drug target, the activation of compensatory signaling pathways, and the adaptive remodeling of the fungal cell wall.

FKS Gene Polymorphisms and Mutations

The most well-characterized mechanism of echinocandin resistance involves alterations in the FKS genes, which encode the catalytic subunit of the β-(1,3)-D-glucan synthase. Specific amino acid substitutions within two highly conserved "hot spot" regions (HS1 and HS2) of the Fks1 protein can significantly reduce the enzyme's sensitivity to caspofungin.[2][4] While often associated with acquired resistance, naturally occurring polymorphisms in the FKS1 gene of some fungal species contribute to their intrinsic resistance. For instance, some intrinsically resistant molds like Fusarium solani possess Fks1 sequences that confer reduced susceptibility to echinocandins.

The Cell Wall Integrity (PKC) Pathway

The Cell Wall Integrity (CWI) pathway, also known as the Protein Kinase C (PKC) pathway, is a critical signaling cascade that responds to cell wall stress.[5][6] When caspofungin inhibits β-(1,3)-D-glucan synthesis, the resulting cell wall damage activates the CWI pathway.[6] This activation leads to the upregulation of genes involved in cell wall repair and reinforcement, most notably the genes responsible for chitin (B13524) synthesis.[5][7] The central kinase of this pathway, Mkc1 in Candida albicans, plays a crucial role in mediating this response.[7] Deletion of key components of the CWI pathway often results in hypersensitivity to caspofungin.[7][8]

The Calcineurin Signaling Pathway

The calcineurin pathway is another essential stress response pathway that plays a pivotal role in caspofungin tolerance.[9][10] Calcineurin, a Ca2+/calmodulin-activated phosphatase, is activated in response to cell wall stress and orchestrates a transcriptional response that promotes cell survival.[9][11] A key function of the calcineurin pathway in this context is the transcriptional upregulation of chitin synthase genes, leading to increased chitin production.[9][11] Inhibition of calcineurin, either genetically or pharmacologically (e.g., with cyclosporine A or tacrolimus), renders fungi hypersensitive to caspofungin.[7][12] This synergistic effect highlights the importance of the calcineurin pathway in compensating for the loss of β-(1,3)-D-glucan.

Compensatory Chitin Synthesis

A hallmark of the fungal response to caspofungin-induced cell wall stress is a compensatory increase in the synthesis of chitin, another crucial structural polysaccharide in the fungal cell wall.[13][14] This adaptive response is primarily mediated by the CWI and calcineurin signaling pathways, which upregulate the expression of chitin synthase (CHS) genes.[9][11][13] The resulting increase in cell wall chitin content helps to mechanically stabilize the cell wall, thereby counteracting the detrimental effects of β-(1,3)-D-glucan depletion.[13] In some fungal species, such as Aspergillus fumigatus, this compensatory chitin synthesis is a key factor in the "paradoxical effect," where fungal growth resumes at high caspofungin concentrations.[9][14]

Quantitative Data on Caspofungin Resistance

The following tables summarize quantitative data on caspofungin minimum inhibitory concentrations (MICs) associated with intrinsic resistance and specific FKS1 mutations in various fungal species.

Table 1: Caspofungin MIC Ranges for Wild-Type and fks Mutant Candida Species.

| Candida Species | Genotype | Caspofungin MIC Range (µg/mL) | Reference(s) |

| C. albicans | Wild-Type FKS1 | 0.25 - 2 | [4] |

| fks1 Mutant | 1 - 8 | [4] | |

| C. tropicalis | Wild-Type FKS1 | 0.25 - 2 | [4] |

| fks1 Mutant | ≥0.5 | [4] | |

| C. krusei | Wild-Type FKS1 | 0.25 - 2 | [4] |

| fks1 Mutant | ≥0.5 | [4] | |

| C. glabrata | Wild-Type FKS | ≤0.12 | [15] |

| fks Mutant (Intermediate) | 0.25 | [15] | |

| fks Mutant (Resistant) | ≥0.5 | [15] |

Table 2: Impact of Specific FKS1 Hot Spot 1 Mutations on Caspofungin MICs in Candida albicans.

| Amino Acid Substitution | Caspofungin MIC (µg/mL) | Reference(s) |

| S645P | >16 | [2] |

| S645F | >16 | [2] |

| S645Y | >16 | [2] |

| L644F | >16 | [2] |

| F641S | >16 | [2] |

Table 3: Caspofungin MICs for Aspergillus fumigatus with and without fks1 Mutations.

| Aspergillus fumigatus | Genotype | Caspofungin MIC/MEC (mg/L) | Reference(s) |

| Clinical Isolate | Wild-Type fks1 | Not specified | [16] |

| Clinical Isolate | fks1 F675S Mutation | >16 | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic determinants of caspofungin resistance.

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[10][17][18]

Materials:

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

-

Caspofungin powder.

-

Sterile distilled water or other appropriate solvent.

-

96-well U-bottom microtiter plates.

-

Fungal inoculum suspension standardized to 0.5 McFarland.

-

Spectrophotometer.

Procedure:

-

Preparation of Caspofungin Stock Solution: Prepare a stock solution of caspofungin in a suitable solvent (e.g., water) at a concentration 100 times the highest final concentration to be tested.

-

Preparation of Drug Dilutions: Perform serial twofold dilutions of the caspofungin stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.015 to 8 µg/mL.

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Inoculation of Microtiter Plates: Dilute the standardized inoculum suspension in RPMI 1640 medium to a final concentration of 0.5-2.5 x 103 CFU/mL. Add 100 µL of the inoculated medium to each well of the microtiter plate already containing 100 µL of the appropriate drug dilution.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well. This can be assessed visually or spectrophotometrically.[19]

Sequencing of the FKS1 Gene

This protocol provides a general framework for amplifying and sequencing the "hot spot" regions of the FKS1 gene.[20][21][22]

Materials:

-

Fungal genomic DNA.

-

PCR primers flanking the FKS1 hot spot regions (HS1 and HS2).

-

Taq DNA polymerase and PCR buffer.

-

dNTPs.

-

Thermocycler.

-

Agarose (B213101) gel electrophoresis equipment.

-

DNA sequencing service or equipment.

Procedure:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal isolate using a suitable commercial kit or standard protocol.

-

PCR Amplification:

-

Set up a PCR reaction containing genomic DNA, forward and reverse primers for the desired FKS1 hot spot region, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR using a thermocycler with appropriate annealing and extension temperatures and times for the specific primers and fungal species.

-

-

Verification of PCR Product: Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

-

DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using the same primers used for amplification.

-

Sequence Analysis: Align the obtained sequence with a wild-type FKS1 reference sequence from the same fungal species to identify any nucleotide changes and the corresponding amino acid substitutions.

Construction of Fungal Mutant Strains (Gene Deletion in C. albicans)

This protocol describes a common method for creating homozygous gene deletion mutants in the diploid fungus Candida albicans using a recyclable marker system.[6][9][14][23][24]

Materials:

-

C. albicans strain auxotrophic for a specific marker (e.g., Ura3).

-

Gene disruption cassette containing a selectable marker (e.g., URA3) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Transformation reagents (e.g., lithium acetate (B1210297), PEG).

-

Selective growth media.

Procedure:

-

Construction of the Gene Disruption Cassette: Use PCR to amplify the selectable marker gene with primers that contain tails homologous to the 5' and 3' flanking regions of the target gene.

-

Transformation of C. albicans:

-

Grow the recipient C. albicans strain to mid-log phase.

-

Prepare competent cells using the lithium acetate method.

-

Transform the cells with the gene disruption cassette.

-

-

Selection of Heterozygous Mutants: Plate the transformed cells on a medium that selects for the introduced marker (e.g., medium lacking uracil (B121893) for a URA3 marker).

-

Verification of Heterozygous Deletion: Screen the resulting colonies by PCR using primers that can distinguish between the wild-type and deleted alleles.

-

Marker Excision (if using a recyclable marker): If a recyclable marker system (e.g., URA-blaster) is used, grow the heterozygous mutant on a medium that selects for the loss of the marker (e.g., medium containing 5-fluoroorotic acid for URA3).

-

Generation of Homozygous Mutants: Repeat the transformation and selection process to delete the second allele of the target gene.

-

Verification of Homozygous Deletion: Confirm the homozygous deletion by PCR and, if necessary, by Southern blot analysis.

Quantification of Fungal Cell Wall Chitin

This protocol outlines a colorimetric method for quantifying the chitin content of fungal cell walls.[11][13][25][26]

Materials:

-

Fungal cells.

-

6 M HCl.

-

0.16 M Sodium tetraborate (B1243019) (pH 9.1).

-

p-dimethylaminobenzaldehyde (DMAB) reagent.

-

Glucosamine (B1671600) standard solution.

-

Spectrophotometer.

Procedure:

-

Cell Wall Preparation: Harvest fungal cells and wash them with distilled water. Lyophilize the cells and weigh the dry cell mass.

-

Acid Hydrolysis: Resuspend a known amount of dried cells in 6 M HCl and hydrolyze at 100°C for 4-6 hours. This process converts chitin to its monomer, glucosamine.

-

Neutralization and Dilution: Neutralize the hydrolysate with NaOH and dilute it with water to a suitable concentration.

-

Colorimetric Reaction:

-

Mix an aliquot of the diluted hydrolysate with sodium tetraborate and heat at 100°C for 3 minutes.

-

After cooling, add the DMAB reagent and incubate at 37°C for 20 minutes.

-

-

Absorbance Measurement: Measure the absorbance of the samples at 585-595 nm using a spectrophotometer.

-

Quantification: Determine the glucosamine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of glucosamine. The chitin content can then be calculated based on the initial dry weight of the cells.

Quantification of Fungal Cell Wall β-(1,3)-D-Glucan

This protocol describes an aniline (B41778) blue-based fluorometric assay for the quantification of β-(1,3)-D-glucan.[3][27][28][29][30]

Materials:

-

Fungal cells.

-

NaOH solution (e.g., 1 M).

-

Aniline blue solution.

-

Glycine-NaOH buffer.

-

Curdlan (B1160675) (a linear β-(1,3)-glucan) standard.

-

Fluorometer.

Procedure:

-

Cell Wall Extraction: Harvest and wash fungal cells. Extract the alkali-insoluble fraction, which is rich in β-glucan, by treating the cells with hot NaOH.

-

Preparation of Samples and Standards: Resuspend the extracted cell wall material in water. Prepare a series of curdlan standards of known concentrations.

-

Aniline Blue Staining: Add the aniline blue solution and glycine-NaOH buffer to the samples and standards.

-

Fluorescence Measurement: Incubate the mixture and then measure the fluorescence using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 460 nm.

-

Quantification: Generate a standard curve by plotting the fluorescence of the curdlan standards against their concentrations. Use this curve to determine the β-(1,3)-D-glucan concentration in the fungal samples.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in intrinsic caspofungin resistance and a typical experimental workflow for its investigation.

Caption: Cell Wall Integrity (PKC) Pathway Activation in Response to Caspofungin.

Caption: Calcineurin Pathway Activation and Chitin Synthesis Upregulation.

Caption: Workflow for Investigating Caspofungin Resistance Mechanisms.

Conclusion

Intrinsic resistance to caspofungin is a complex phenomenon governed by a network of genetic factors. Understanding these determinants is paramount for the development of novel antifungal strategies to overcome resistance. This guide has provided a comprehensive overview of the key molecular players, including FKS gene polymorphisms, the Cell Wall Integrity and calcineurin signaling pathways, and the compensatory upregulation of chitin synthesis. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals working to address the challenge of antifungal resistance. Future research should continue to unravel the intricate interplay of these resistance mechanisms and explore novel therapeutic approaches, such as combination therapies that target these compensatory pathways, to enhance the efficacy of echinocandin treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Strains and Strategies for Large-Scale Gene Deletion Studies of the Diploid Human Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Caspofungin MICs by Means of EUCAST Method EDef 7.1 Using Two Different Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of conditional lethal Candida albicans mutants by inducible deletion of essential genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. Candida albicans Genes Modulating Echinocandin Susceptibility of Caspofungin-Adapted Mutants Are Constitutively Expressed in Clinical Isolates with Intermediate or Full Resistance to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular genetic techniques for gene manipulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Micafungin as a Surrogate Marker To Predict Susceptibility and Resistance to Caspofungin among 3,764 Clinical Isolates of Candida by Use of CLSI Methods and Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emergence of Echinocandin Resistance Due to a Point Mutation in the fks1 Gene of Aspergillus fumigatus in a Patient with Chronic Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspofungin Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. journals.asm.org [journals.asm.org]

- 25. uvadoc.uva.es [uvadoc.uva.es]

- 26. Development of a chitin assay for the quantification of fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. en.bio-protocol.org [en.bio-protocol.org]

- 28. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Cancidas® (Caspofungin): A Technical Guide on its Activity Against Azole-Resistant Candida Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of azole resistance in Candida species presents a significant challenge in the management of invasive fungal infections. Cancidas® (caspofungin), the first approved echinocandin antifungal, offers a critical therapeutic alternative due to its distinct mechanism of action. This technical guide provides an in-depth analysis of the in vitro and in vivo activity of caspofungin against azole-resistant Candida isolates. It consolidates quantitative susceptibility data, details relevant experimental methodologies, and visualizes the key molecular interactions and resistance pathways.

Introduction: The Rise of Azole Resistance and the Role of Echinocandins

Azole antifungals, which inhibit the ergosterol (B1671047) biosynthesis pathway, have long been the cornerstone of anti-Candida therapy. However, their extensive use has driven the selection of resistant strains, primarily through two mechanisms: alterations in the target enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene) and the upregulation of multidrug efflux pumps (CDR and MDR genes)[1][2]. This has necessitated the development of antifungal agents with alternative modes of action.

This compound® (caspofungin) operates by a different mechanism, inhibiting the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall, a structure absent in human cells[1][3][4]. This targeted action results in osmotic instability and cell death and is effective against a broad range of Candida species, including those resistant to fluconazole[3][5].

Quantitative In Vitro Susceptibility Data

The in vitro activity of caspofungin against azole-resistant Candida species is a key indicator of its potential clinical utility. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that unlike azoles, caspofungin is not a substrate for the major multidrug efflux pumps, meaning that a primary mechanism of azole resistance does not confer cross-resistance to caspofungin[1][2].

Table 1: Caspofungin MICs for Azole-Resistant Candida albicans

| Number of Isolates | Azole Resistance Mechanism | Caspofungin MIC Range (µg/mL) | Caspofungin MIC₅₀ (µg/mL) | Caspofungin MIC₉₀ (µg/mL) | Reference |

| 32 | Alterations in ERG11 and/or upregulation of MDR and CDR genes | Not Specified | 0.5 (24h) | 1 (48h) | [1] |

| 157 (Fluconazole-Resistant) | Not Specified | Not Specified | Not Specified | 1 | [6][7] |

| 14 (Reduced Fluconazole (B54011) Susceptibility) | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

Table 2: Caspofungin MICs for Azole-Resistant Non-albicans Candida Species

| Candida Species | Number of Isolates | Azole Resistance Status | Caspofungin MIC Range (µg/mL) | Caspofungin MIC₅₀ (µg/mL) | Caspofungin MIC₉₀ (µg/mL) | Reference |

| C. glabrata | 50 | Cross-resistant to multiple azoles | ≤1 for all isolates | Not Specified | 1 | [9] |

| C. glabrata | Not Specified | Fluconazole-resistant | Not Specified | 0.03 | 0.06 | [10] |

| C. krusei | Not Specified | Intrinsically fluconazole-resistant | Not Specified | 0.12 | 0.5 | [10] |

| C. tropicalis | Not Specified | Not Specified | Not Specified | 0.03 | 0.06 | [10] |

| C. parapsilosis | Not Specified | Not Specified | Not Specified | 0.5 | 0.5 | [10] |

Mechanisms of Action and Resistance

Caspofungin's Mechanism of Action

Caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing a key component of the fungal cell wall[4]. This enzyme complex's catalytic subunit is encoded by the FKS genes (FKS1, FKS2, and FKS3). Disruption of glucan synthesis leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and lysis.

Caption: Mechanism of action of this compound (caspofungin).

Mechanisms of Resistance to Caspofungin

While caspofungin is effective against many azole-resistant strains, acquired resistance to echinocandins can emerge, albeit at a low frequency for most species outside of C. glabrata[11]. The primary mechanism of clinical resistance involves point mutations in two highly conserved "hot spot" regions (HS1 and HS2) of the FKS1 gene (and FKS2 in C. glabrata)[12][13][14]. These mutations reduce the sensitivity of the glucan synthase enzyme to caspofungin, leading to elevated MIC values[15].

Other mechanisms of tolerance, which may contribute to the evolution of clinical resistance, include:

-

Increased Chitin Synthesis: As a compensatory mechanism for reduced glucan, the cell wall is fortified with increased chitin, which can reduce susceptibility to echinocandins[16].

-

Chromosomal Alterations: Aneuploidy, such as trisomy of chromosome 5 in C. albicans, has been associated with caspofungin tolerance[14][16].

-

Cellular Stress Responses: Pathways involving calcineurin and Hsp90 can be activated in response to cell wall stress induced by caspofungin, contributing to drug tolerance[17].

Caption: Primary mechanisms of acquired resistance to caspofungin.

Experimental Protocols

In Vitro Susceptibility Testing

Standardized methods are crucial for the accurate determination of antifungal susceptibility. The most commonly cited methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27-A2/S4)

This reference method is used to determine the MIC of antifungal agents.

-

Isolate Preparation: Candida isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final inoculum concentration.

-

Antifungal Agent Preparation: Caspofungin is serially diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.015 to 16 µg/mL)[1][7].

-

Inoculation: Each well is inoculated with the prepared yeast suspension to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL[7].

-

Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours[1][7].

-

MIC Determination: The MIC is read visually as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 80% inhibition) compared to the growth in the drug-free control well[18]. For caspofungin, a 50% inhibition endpoint (MIC₅₀) at 24 hours is often recommended[18].

Caption: Workflow for CLSI broth microdilution susceptibility testing.

Molecular Detection of FKS Mutations

Identifying mutations in the FKS genes is the most precise method for confirming echinocandin resistance[15].

-

DNA Extraction: Genomic DNA is extracted from the Candida isolate using a commercial kit or standard laboratory protocols.

-

PCR Amplification: The "hot spot" regions of the FKS1 and FKS2 genes are amplified using specific primers.

-

DNA Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

-

Sequence Analysis: The obtained sequences are compared to a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Clinical Efficacy

Clinical data supports the in vitro findings, demonstrating the efficacy of caspofungin in treating invasive candidiasis caused by azole-resistant species. In a retrospective analysis of patients with esophageal candidiasis, caspofungin was effective in 64% of patients clinically refractory to fluconazole and in 79% of patients whose isolates had decreased in vitro susceptibility to fluconazole[8]. Specifically, 83% of patients infected with isolates with fluconazole MICs of ≥64 µg/mL had a favorable response to caspofungin[8].

In a pooled analysis of clinical trials for invasive candidiasis, success rates for caspofungin were high across various non-albicans species, including those that are often less susceptible or resistant to azoles, such as C. glabrata (85% success rate) and C. krusei (70% success rate)[5].

Conclusion

This compound® (caspofungin) remains a potent antifungal agent with excellent activity against a wide range of Candida species, including those that have developed resistance to azoles. Its distinct mechanism of action, targeting the fungal cell wall, circumvents the common mechanisms of azole resistance. While acquired resistance to caspofungin through FKS mutations can occur, it remains relatively uncommon for most Candida species. The quantitative data and clinical evidence strongly support the use of caspofungin as a first-line therapy for invasive candidiasis, particularly in settings with a high prevalence of azole resistance. Continuous surveillance of in vitro susceptibility patterns and a deeper understanding of resistance mechanisms are essential for preserving the long-term efficacy of this important antifungal class.

References